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Compound of Interest

Compound Name: Cefpodoxime-d3 (sodium)

Cat. No.: B12409024

Get Quote

Executive Summary
In the precision-driven field of pharmacokinetic (PK) and pharmacodynamic (PD) profiling,

Isotope-Labeled Cefpodoxime (specifically Cefpodoxime-d3) serves as the gold-standard

Internal Standard (IS) for the quantification of Cefpodoxime in biological matrices.

Cefpodoxime is a third-generation cephalosporin antibiotic, typically administered as the ester

prodrug Cefpodoxime Proxetil.[1][2] Upon oral administration, nonspecific esterases in the

intestinal wall rapidly hydrolyze the prodrug into the active metabolite, Cefpodoxime acid.

Consequently, bioanalytical assays primarily target the active acid form in plasma.

The use of a Stable Isotope-Labeled Internal Standard (SIL-IS) like Cefpodoxime-d3 is critical

to compensate for:

Matrix Effects: Ion suppression or enhancement in Electrospray Ionization (ESI).

Extraction Variability: Inconsistencies during protein precipitation or Solid Phase Extraction

(SPE).

Instrument Drift: Fluctuations in MS/MS detector response over long analytical runs.
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This guide details the physicochemical properties, validated LC-MS/MS protocols, and

metabolic considerations for integrating Cefpodoxime-d3 into high-throughput research

workflows.

Chemical Identity & Physicochemical Profile[3][4][5]
[6][7]
Understanding the structural nuances of the labeled compound is prerequisite to method

development. The deuterium label is strategically placed on the methoxy-oxime moiety to

ensure metabolic stability and prevent deuterium-hydrogen exchange (D/H exchange) in

aqueous media.

Structural Specifications
Feature Cefpodoxime (Unlabeled) Cefpodoxime-d3 (Labeled)

CAS Number 80210-62-4 (Acid) 2477791-28-7

Molecular Formula C₁₅H₁₇N₅O₆S₂ C₁₅H₁₄D₃N₅O₆S₂

Molecular Weight 427.46 g/mol ~430.48 g/mol

Label Position N/A
Methyl group of the methoxy-

oxime side chain (-OCD₃)

Isotopic Purity Natural Abundance ≥ 99% Deuterium enrichment

Chemical Purity ≥ 98% ≥ 97%

Stability & Solubility
Solubility: Slightly soluble in Methanol and DMSO; poor solubility in water/acetonitrile without

pH adjustment.

pKa: Cefpodoxime is amphoteric (Carboxylic acid pKa ~3.2; Aminothiazole pKa ~7.1).

Stability Warning: The

-lactam ring is susceptible to hydrolysis.
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High Risk: Alkaline pH (> 8.0) causes rapid ring opening.

Optimal: Acidic buffers (pH 3.0–4.5) enhance solution stability.

Synthesis & Isotopic Integrity
The synthesis of Cefpodoxime-d3 typically follows a semi-synthetic route derived from 7-

Amino-3-methoxymethyl-3-cephem-4-carboxylic acid (7-AMCA).

Synthetic Pathway Overview
The critical step involves the introduction of the labeled side chain. The (Z)-2-(2-aminothiazol-4-

yl)-2-(methoxyimino)acetic acid side chain is synthesized using d3-methyl iodide or d3-

methanol during the oximation step. This ensures the label is located on the methoxy group,

which is metabolically robust and does not undergo exchange in protic solvents.

Isotopic Purity Requirements
For LC-MS/MS applications, the contribution of the unlabeled (d0) isotopologue in the d3

standard must be <0.5% to prevent "cross-talk" or interference with the analyte signal at the

Lower Limit of Quantification (LLOQ).

Validated Bioanalytical Protocol (LC-MS/MS)
This section outlines a self-validating protocol for the quantification of Cefpodoxime in human

plasma using Cefpodoxime-d3 as the SIL-IS.

Reagent Preparation
Stock Solution (1.0 mg/mL): Dissolve Cefpodoxime-d3 in DMSO. Note: DMSO is preferred

over Methanol for long-term stock stability at -20°C.

Working Internal Standard (WIS): Dilute stock to ~500 ng/mL in 50:50 Methanol:Water (0.1%

Formic Acid). Prepare fresh daily or validate stability for 1 week at 4°C.

Sample Extraction: Protein Precipitation (PPT)
PPT is recommended over SPE for high-throughput screening due to the polarity of

Cefpodoxime.
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Aliquot: Transfer 50 µL of plasma sample to a 96-well plate.

IS Addition: Add 20 µL of WIS (Cefpodoxime-d3).

Precipitation: Add 200 µL of Acetonitrile (containing 1% Formic Acid).

Vortex/Centrifuge: Vortex for 2 min; Centrifuge at 4000 rpm for 10 min at 4°C.

Dilution: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of 0.1%

Formic Acid in Water (to match initial mobile phase).

LC-MS/MS Conditions
Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: Acetonitrile.

Gradient:

0.0–0.5 min: 5% B

0.5–2.5 min: 5% -> 90% B

2.5–3.0 min: 90% B (Wash)

3.0–3.1 min: 90% -> 5% B

3.1–4.0 min: 5% B (Re-equilibration)

Flow Rate: 0.4 mL/min.

Mass Spectrometry Parameters (MRM)
Operate in Positive Electrospray Ionization (ESI+) mode.
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Analyte
Precursor Ion
(Q1)

Product Ion
(Q3)

Collision
Energy (eV)

Origin of
Fragment

Cefpodoxime 428.1 m/z 241.1 m/z 22
Thiazole-Oxime

Side Chain

Cefpodoxime-d3 431.1 m/z 244.1 m/z 22

Labeled

Thiazole-Oxime

Side Chain

Note: The fragmentation typically cleaves the amide bond. Since the d3-label is on the

methoxy-oxime side chain, the product ion shifts by +3 Da (241 -> 244), maintaining specificity.

Workflow Visualization
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Critical Parameters

Biological Sample
(Plasma/Serum)

Add Internal Standard
(Cefpodoxime-d3)

Protein Precipitation
(Acetonitrile + 1% Formic Acid)

Centrifugation
(4000 rpm, 10 min, 4°C)

Supernatant Transfer
& Dilution (1:1 with Water)

UPLC Separation
(C18 Column, Gradient Elution)

MS/MS Detection (ESI+)
MRM Mode

Quantification
(Ratio: Analyte Area / IS Area)

Transition:
428.1 -> 241.1 (d0)
431.1 -> 244.1 (d3)

Run Time:
< 4.0 mins

Click to download full resolution via product page

Caption: Figure 1. Optimized LC-MS/MS workflow for Cefpodoxime quantification using d3-IS.
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Metabolic Stability & ADME Applications
While Cefpodoxime-d3 is primarily an analytical tool, it is also valuable in mechanistic ADME

studies to track the hydrolysis of the prodrug.

The Prodrug Mechanism
Cefpodoxime Proxetil is an ester prodrug.[2] It is inactive until de-esterified in the intestinal

lumen/epithelium.

Substrate: Cefpodoxime Proxetil[2][3][4][5][6][7][8][9][10][11][12]

Enzyme: Nonspecific Esterases

Product: Cefpodoxime (Active) + Isopropanol + CO2 + Acetaldehyde.

Metabolic Pathway Diagram

Isotope Tracing Utility
Cefpodoxime Proxetil

(Prodrug)
Intestinal Lumen/

Epithelium
Oral Dosing Cefpodoxime Acid

(Active Metabolite)

Hydrolysis
(Esterases)

Renal Excretion
(Unchanged)

Glomerular Filtration
& Tubular Secretion

Cefpodoxime-d3
(Used to quantify Active form)

Click to download full resolution via product page

Caption: Figure 2. Metabolic activation pathway of Cefpodoxime Proxetil to Cefpodoxime.

Troubleshooting & Handling
Stability Issues (Beta-Lactam Ring)
The beta-lactam ring is the "Achilles' heel" of this molecule.

Symptom: Loss of signal intensity for both analyte and IS over time in the autosampler.
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Cause: Hydrolysis of the ring in aqueous mobile phase.

Solution: Keep autosampler temperature at 4°C. Ensure sample diluent is acidic (0.1%

Formic Acid). Do not leave samples in pure water or alkaline buffers.

Isotopic Exchange
Risk: If the deuterium label were on an exchangeable position (e.g., -NH or -OH), the signal

would degrade in protic solvents.

Verification: The methoxy-d3 (-OCD3) label is non-exchangeable. However, ensure the stock

solution is not exposed to extreme pH which might cleave the ether bond (rare under normal

conditions).

Carryover
Issue: High concentration samples contaminating subsequent blanks.

Mitigation: Use a needle wash solution containing 50:50 Acetonitrile:Water with 0.5% Formic

Acid. The acid helps solubilize the zwitterionic Cefpodoxime.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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